molecular formula C6H9ClN2O B581535 3-Amino-5-methylpyridin-2-ol hydrochloride CAS No. 1257665-07-8

3-Amino-5-methylpyridin-2-ol hydrochloride

Cat. No.: B581535
CAS No.: 1257665-07-8
M. Wt: 160.601
InChI Key: WPQPUYHSDVKBRL-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridin-2-ol hydrochloride is a high-value chemical intermediate serving critical roles in advanced research and development. Its primary application lies in the synthesis of novel pharmaceutical compounds, where it acts as a key building block for creating fused heterocyclic structures, such as imidazo[1,2-a]pyridines, which are investigated for their potential as antiviral and immunosuppressive agents . Furthermore, the aminopyridinol scaffold is of significant interest in medicinal chemistry for the design of protease inhibitors and other targeted therapeutics due to its peptidomimetic properties . In the field of biocatalysis and green chemistry, this compound and its structural analogs are relevant substrates in studies exploring regioselective oxyfunctionalization using specialized microbial cells, such as Burkholderia sp. MAK1, to produce more complex hydroxylated derivatives . These biochemical applications highlight its utility in developing sustainable synthetic methodologies. The compound's structure also makes it a candidate for use in material science, particularly in the development of polymers and advanced materials with unique physical properties . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-5-methyl-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)6(9)8-3-4;/h2-3H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQPUYHSDVKBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682471
Record name 3-Amino-5-methylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-07-8
Record name 2(1H)-Pyridinone, 3-amino-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Systems

  • Homogeneous vs. Two-Phase Mixtures : Patent US5616723A highlights the benefits of toluene-water biphasic systems for cyclization reactions, enabling efficient azeotropic removal of water and improving yields to 83%.

  • Polar Protic Solvents : Methanol and ethanol enhance the solubility of alkali metal hydroxides during hydrolysis, as evidenced by the WO2020178175A1 protocol.

Temperature and Catalysis

  • Cyclization : Optimal temperatures range from 35°C (for controlled exothermic reactions) to reflux conditions (110–120°C).

  • Hydrogenation : Platinum-vanadium catalysts (1% Pt + 2% V on carbon) enable selective reduction of nitro groups without dechlorination, critical for preserving the 2-chloro substituent.

Purification Strategies

  • Salt Precipitation : Adding ethanol to reaction mixtures precipitates sodium or potassium salts, simplifying isolation.

  • Chromatography Avoidance : WO2020178175A1 emphasizes solvent partitioning (toluene-water) and distillation to bypass chromatographic purification, enhancing scalability.

Formation of the Hydrochloride Salt

The final step involves protonation of the free base using hydrochloric acid. As detailed in the CymitQuimica safety data sheet, 3-amino-5-methylpyridin-2-ol hydrochloride is isolated by:

  • Adjusting the pH of the aqueous reaction mixture to 3 with concentrated HCl.

  • Extracting with toluene to remove organic impurities.

  • Evaporating the aqueous phase under reduced pressure to yield the crystalline hydrochloride salt.

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Purity
Cyanoacetone CyclizationSodium cyanoacetoneHydrazine hydrate, 35°C, 6.5 hours88.6%>89%
Chloropyridine Hydrolysis2-Chloro-5-methylaminopyridineKOH/MeOH, 180°C, 16 hours84%>99%
Hydrochloride Formation3-Amino-5-methylpyridin-2-olHCl, toluene, ethanol72%>95%

Challenges and Mitigation Strategies

Byproduct Formation

  • Reduction Side Reactions : Hydrogenation of chloro-substituted intermediates may yield dechlorinated byproducts (e.g., 5-methylaminopyridine). Platinum-vanadium catalysts suppress this pathway by moderating hydrogen activation energy.

  • Over-Hydrolysis : Excessive heating during hydrolysis can degrade the pyridine ring. Maintaining pH ≈ 7 and temperatures below 200°C preserves structural integrity.

Scalability Considerations

  • Exothermic Reactions : Gradual addition of reagents and jacketed reactors control temperature spikes during cyanoacetone condensation.

  • Solvent Recovery : Toluene and methanol are distilled and recycled to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Primary amines or other reduced forms.

    Substitution Products: Ethers or esters.

Scientific Research Applications

Medicinal Chemistry

3-Amino-5-methylpyridin-2-ol hydrochloride has garnered attention for its potential therapeutic uses:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains. In vitro studies show it inhibits growth in Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. For example, treatment with concentrations above 50 µg/mL resulted in significant reductions in viability in MCF-7 breast cancer cells.

Biochemical Applications

The compound is also utilized in biochemical research to study enzyme interactions and metabolic pathways:

  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, potentially modulating key metabolic processes.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effects of varying concentrations of this compound against common pathogens. Results confirmed its effectiveness, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.

Anticancer Mechanism Investigation

In vitro assays on MCF-7 cells treated with the compound demonstrated a dose-dependent increase in early apoptotic cells after treatment with doses above 50 µg/mL. Flow cytometry analysis revealed that the compound significantly affects cell viability and induces apoptosis.

Safety and Toxicity

Safety assessments are critical for understanding the potential risks associated with using this compound. Current literature suggests promising therapeutic effects; however, further studies are necessary to evaluate long-term toxicity and safety profiles.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylpyridin-2-ol hydrochloride depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor or substrate, interacting with active sites and influencing enzymatic activity. In medicinal applications, it can modulate biological pathways by binding to receptors or enzymes, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents Molecular Formula CAS No. Key Properties
3-Amino-5-methylpyridin-2-ol hydrochloride -NH₂ (C3), -CH₃ (C5), -OH (C2) C₆H₉ClN₂O 1257665-07-8 99% purity; industrial grade
2-Aminopyridin-3-ol -NH₂ (C2), -OH (C3) C₅H₆N₂O 16867-03-1 Molar mass 110.1 g/mol; acute toxicity
5-Amino-2-chloropyridine -NH₂ (C5), -Cl (C2) C₅H₅ClN₂ 5350-93-6 Intermediate in agrochemical synthesis
2-Hydroxy-5-nitropyridine -NO₂ (C5), -OH (C2) C₅H₄N₂O₃ 5418-51-9 Nitro group enhances reactivity
2-Amino-5-chloropyridine -NH₂ (C2), -Cl (C5) C₅H₅ClN₂ 1072-98-6 MP 133–136°C; water-soluble
3-Amino-5-methoxypyridin-4-ol dihydrochloride -NH₂ (C3), -OCH₃ (C5), -OH (C4) C₆H₁₀Cl₂N₂O₂ N/A Methoxy group increases lipophilicity

Key Observations :

  • Positional isomerism: The location of amino and hydroxyl groups significantly alters reactivity.
  • Substituent effects: Chloro (-Cl) and nitro (-NO₂) groups enhance electrophilicity, making compounds like 5-amino-2-chloropyridine more reactive in nucleophilic substitutions . In contrast, the methyl group in the target compound may sterically hinder reactions at C4.

Physicochemical Properties

  • Solubility: The methyl group in this compound likely reduces water solubility compared to 2-amino-5-chloropyridine (water-soluble due to -Cl polarity) .

Biological Activity

3-Amino-5-methylpyridin-2-ol hydrochloride (CAS No. 1257665-07-8) is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₉ClN₂O
  • Molecular Weight : Approximately 160.60 g/mol
  • Solubility : Soluble in water

The compound features an amino group and a hydroxyl group attached to a pyridine ring, contributing to its unique properties and reactivity in various biochemical contexts.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. It may function as:

  • Enzyme Inhibitor : The compound can inhibit specific enzymes, thereby modulating metabolic pathways.
  • Substrate : It may act as a substrate for biochemical reactions involving pyridine derivatives.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Enzyme Interaction Studies : In biochemical studies, this compound has been used to investigate enzyme interactions, particularly those involving pyridine derivatives. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity .
  • Therapeutic Applications : The compound is being explored for its potential in treating neurological disorders and infections due to its ability to modulate biological pathways through receptor binding.

Case Studies

  • Burkholderia sp. MAK1 Transformation : A study demonstrated that Burkholderia sp. MAK1 could metabolize pyridin-2-amines, including derivatives of this compound. The results indicated that the compound underwent hydroxylation, leading to the formation of new metabolites .
  • Antiviral Potential : Research into N-Heterocycles has highlighted the potential antiviral properties of compounds similar to this compound. These studies suggest that modifications at specific positions on the pyridine ring can enhance biological activity against viral targets .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activity
2-Amino-5-(4-Cbz-Aminophenyl)pyridineContains a phenyl groupUnique binding properties
3-Amino-6-methylpyridin-2-olSimilar structure with different substitutionPotentially different biological activities

The structural variations among these compounds influence their biological activities and therapeutic potential.

Q & A

Basic: What are the established synthesis routes for 3-Amino-5-methylpyridin-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

The compound is synthesized via reduction of 5-methyl-3-nitropyridin-2-ol using ammonium chloride (NH₄Cl) and zinc (Zn) in methanol at 20°C, achieving a 40% yield . Key factors include:

  • pH control : Maintaining acidic conditions (via HCl) stabilizes intermediates.
  • Temperature : Lower temperatures minimize side reactions.
  • Stoichiometry : Excess Zn ensures complete nitro-group reduction.
    Post-synthesis purification via recrystallization or column chromatography improves purity.

Basic: How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it ideal for biological assays (e.g., enzyme studies) . In organic solvents (e.g., DMSO), stability depends on pH and hygroscopicity. Preferential solvation in polar aprotic solvents requires anhydrous handling to prevent hydrolysis.

Advanced: What strategies can optimize the low yield (40%) in Zn/NH₄Cl-mediated synthesis?

  • Alternative reductants : Catalytic hydrogenation (e.g., Pd/C under H₂) may increase yield and reduce metal residues.
  • Flow chemistry : Continuous reactors improve mixing and heat transfer .
  • Solvent optimization : Methanol/water mixtures (8:2 v/v) enhance reagent solubility.

Advanced: How do computational methods predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) models reveal:

  • The amino group (-NH₂) directs electrophiles to the C4 position via resonance effects.
  • Halogen substituents (e.g., Cl in analogs) increase ring electrophilicity, favoring SNAr mechanisms .
    Experimental validation using kinetic isotope effects (KIEs) aligns with computational predictions.

Advanced: How to resolve contradictions in NMR data for halogenated pyridine derivatives?

  • High-resolution NMR : Use 600+ MHz instruments with deuterated DMSO-d₆ to resolve overlapping signals.
  • 2D techniques : HSQC and HMBC clarify coupling between NH₂ protons and adjacent carbons.
  • Cross-validation : Compare with computational NMR shifts (e.g., Gaussian 16) .

Basic: What purification methods isolate the compound from zinc residues?

  • Step 1 : Vacuum filtration removes bulk Zn.
  • Step 2 : Recrystallization from ethanol/water (1:3) yields >95% purity.
  • Alternative : Silica gel chromatography with ethyl acetate/methanol (4:1) eluent .

Advanced: How does the pyridine ring’s electronic environment influence coordination chemistry?

  • Ligand properties : The -NH₂ and -OH groups form chelates with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing catalytic activity in oxidation reactions.
  • Steric effects : Methyl substituents at C5 hinder axial coordination, favoring planar complexes .

Basic: What safety precautions are required for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers with desiccants to prevent hygroscopic degradation .

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